N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of anhydrous solvents and specific temperature settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen ring.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted chromen derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
Uniqueness
N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H17NO4/c1-20(2)18(21)12-23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(22)24-17(14)11-15/h3-11H,12H2,1-2H3 |
InChI Key |
IMIULAFCJBJCMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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